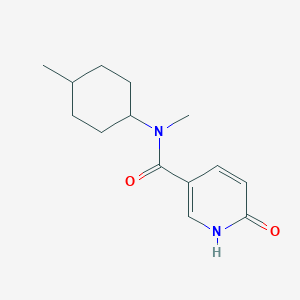
N-methyl-N-(4-methylcyclohexyl)-6-oxo-1H-pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(4-methylcyclohexyl)-6-oxo-1H-pyridine-3-carboxamide, commonly known as MXE, is a synthetic dissociative drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE is a potent NMDA receptor antagonist, which means that it blocks the action of the NMDA receptor in the brain. This results in dissociative effects, such as altered perception, hallucinations, and a sense of detachment from reality.
作用機序
MXE acts as a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in a reduction in the activity of the NMDA receptor, which is involved in learning, memory, and the regulation of neuronal plasticity.
Biochemical and Physiological Effects:
MXE has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its psychoactive effects. MXE has also been shown to increase heart rate, blood pressure, and body temperature, which may be associated with its stimulant effects.
実験室実験の利点と制限
MXE has several advantages as a research tool. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of the NMDA receptor in various physiological and pathological processes. However, MXE also has several limitations. It is a relatively new drug, and its long-term effects are unknown. MXE is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research on MXE. One area of interest is the development of new NMDA receptor antagonists that are more selective and have fewer side effects than MXE. Another area of interest is the use of MXE in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and addiction. Finally, there is a need for further research on the long-term effects of MXE use, both in humans and in animal models.
合成法
MXE is synthesized by reacting 3-methyl-2-butanone with 4-methylcyclohexanone in the presence of hydrochloric acid and sodium cyanoborohydride. The resulting product is then reacted with N-methylformamide to yield MXE.
科学的研究の応用
MXE has been used in scientific research to study the NMDA receptor and its role in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. MXE has also been used to study the role of the NMDA receptor in depression, anxiety, and addiction.
特性
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-3-6-12(7-4-10)16(2)14(18)11-5-8-13(17)15-9-11/h5,8-10,12H,3-4,6-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKADLGQCFHJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
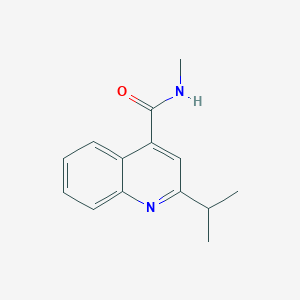
![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503786.png)
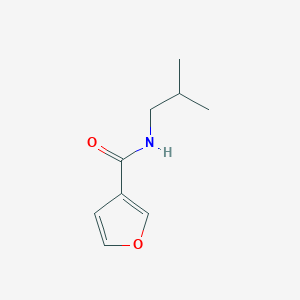
![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
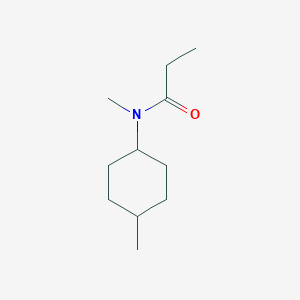
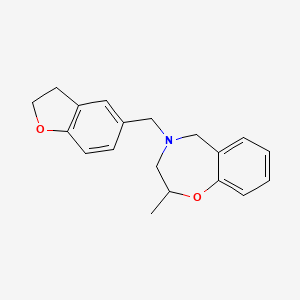
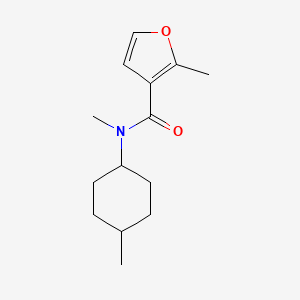
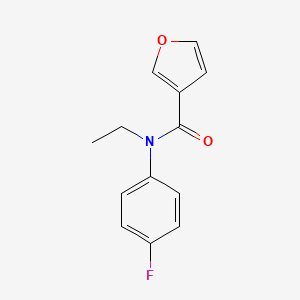
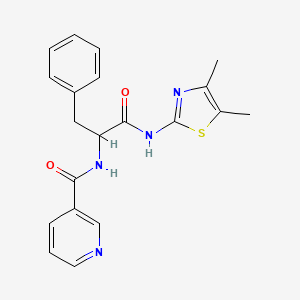
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)
